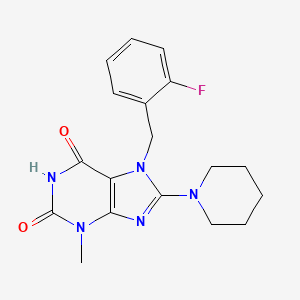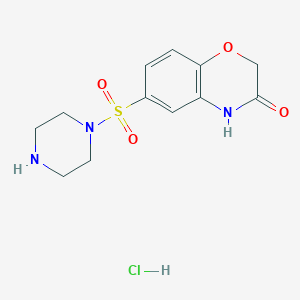![molecular formula C17H18O2 B2388497 4-[(2,4,6-Trimetilfenil)metoxi]benzaldehído CAS No. 865660-03-3](/img/structure/B2388497.png)
4-[(2,4,6-Trimetilfenil)metoxi]benzaldehído
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,4,6-Trimethylphenyl)methoxy]benzaldehyde is a chemical compound with the molecular formula C16H16O2. It is a yellow crystalline solid that is commonly used in scientific research due to its unique properties and structural versatility. This compound is known for its applications in the synthesis of pharmaceuticals, organic materials, and catalysts.
Aplicaciones Científicas De Investigación
4-[(2,4,6-Trimethylphenyl)methoxy]benzaldehyde has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of organic materials and catalysts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4,6-Trimethylphenyl)methoxy]benzaldehyde typically involves the reaction of 2,4,6-trimethylphenol with benzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of an acid or base catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 4-[(2,4,6-Trimethylphenyl)methoxy]benzaldehyde may involve more efficient and scalable methods. These methods can include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-[(2,4,6-Trimethylphenyl)methoxy]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (e.g., chlorine, bromine) and nitrating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
Mecanismo De Acción
The mechanism of action of 4-[(2,4,6-Trimethylphenyl)methoxy]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-4-methylphenol:
2,4,6-Trimethylphenol: Another structurally related compound, used in different industrial applications.
Uniqueness
4-[(2,4,6-Trimethylphenyl)methoxy]benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its use in diverse scientific fields highlight its importance.
Propiedades
IUPAC Name |
4-[(2,4,6-trimethylphenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-12-8-13(2)17(14(3)9-12)11-19-16-6-4-15(10-18)5-7-16/h4-10H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCRXPOHOSOHIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)COC2=CC=C(C=C2)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-6-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2388416.png)

![Methyl (E)-4-(9-benzyl-8-oxo-6-oxa-2,9-diazaspiro[4.5]decan-2-yl)-4-oxobut-2-enoate](/img/structure/B2388418.png)
![N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2388419.png)
![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2388420.png)
![methyl 3-[(3-sulfamoylpyridin-2-yl)amino]benzoate](/img/structure/B2388422.png)
![N-(2-(6-((2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2388426.png)


![2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2388431.png)
![5-chloro-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine](/img/structure/B2388435.png)
![N-(3-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2388436.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-benzhydrylurea](/img/structure/B2388437.png)
